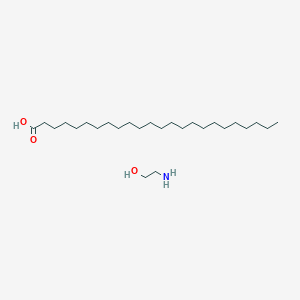

2-Aminoethanol;tetracosanoic acid

Description

Overview of 2-Aminoethanol (Ethanolamine) in Cellular Biochemistry

2-Aminoethanol, more commonly known as ethanolamine (B43304), is a primary alcohol and amine that serves as a crucial precursor in the biosynthesis of phospholipids (B1166683), a major component of all cell membranes. wikipedia.orgsolubilityofthings.com It is the second most abundant head group for phospholipids, particularly phosphatidylethanolamine (B1630911) (PE), which constitutes about 15-25% of the total lipids in mammalian cells. nih.gov

Ethanolamine's role extends beyond being a simple structural component. It is involved in various cellular processes, including:

Phospholipid Synthesis: Ethanolamine is a key component in the Kennedy pathway, a major route for the synthesis of PE. nih.gov This pathway involves the phosphorylation of ethanolamine, its activation with cytidine (B196190) triphosphate (CTP), and its subsequent transfer to diacylglycerol. portlandpress.com

Cell Proliferation: Research has shown that ethanolamine can stimulate the growth of mammalian cells in culture and is considered a growth-promoting factor. nih.govnih.gov It appears to be particularly important for the proliferation of epithelial cells. nih.gov

Precursor to Other Molecules: Ethanolamine can be methylated to form choline, another vital component of phospholipids (phosphatidylcholine). youtube.com It is also a precursor for the synthesis of other important molecules, such as the endocannabinoid anandamide. wikipedia.org

| Property | Value |

| IUPAC Name | 2-Aminoethan-1-ol |

| Other Names | Ethanolamine, Monoethanolamine |

| Molecular Formula | C2H7NO |

| Molar Mass | 61.08 g/mol |

| Biological Significance | Precursor to phospholipids, cell signaling |

Interactive Data Table: Properties of 2-Aminoethanol

Overview of Tetracosanoic Acid (Lignoceric Acid) as a Very-Long-Chain Fatty Acid (VLCFA)

Tetracosanoic acid, also known as lignoceric acid, is a saturated very-long-chain fatty acid (VLCFA) with a 24-carbon backbone. nih.govhmdb.ca VLCFAs are fatty acids with 22 or more carbon atoms and play specialized roles in biological systems. oup.com

Key aspects of tetracosanoic acid include:

Structural Component of Lipids: Lignoceric acid is a significant constituent of sphingolipids, a class of complex lipids that are particularly abundant in the nervous system. oup.comabcam.com It is a component of cerebrosides and sphingomyelin (B164518), which are essential for the structure and function of myelin, the protective sheath around nerve fibers. abcam.comwikipedia.org

Membrane Properties: The presence of VLCFAs like tetracosanoic acid in sphingolipids increases their hydrophobicity and influences the physical properties of cell membranes, contributing to the formation of specialized membrane domains known as lipid rafts. nih.gov

Metabolic Roles: While primarily a structural component, tetracosanoic acid can also serve as an energy source. abcam.com Its synthesis occurs in the brain during development and is crucial for proper myelination. medchemexpress.comcaymanchem.com

| Property | Value |

| IUPAC Name | Tetracosanoic acid |

| Other Names | Lignoceric acid |

| Molecular Formula | C24H48O2 |

| Molar Mass | 368.6 g/mol |

| Biological Significance | Component of sphingolipids and myelin |

Interactive Data Table: Properties of Tetracosanoic Acid

Conceptual Framework for the Interrelationship of 2-Aminoethanol and Tetracosanoic Acid in Lipid Biology Research

The intersection of 2-aminoethanol and tetracosanoic acid in lipid biology lies in the synthesis of complex sphingolipids, particularly ceramides (B1148491) and sphingomyelin. oup.comresearchgate.net Ceramides, which form the backbone of most sphingolipids, consist of a sphingoid base (like sphingosine) linked to a fatty acid via an amide bond. nih.gov

The synthesis of these vital lipids can be conceptually understood as a convergence of pathways:

Provision of the Head Group: The ethanolamine component of phosphatidylethanolamine can be transferred to a ceramide molecule to form ceramide phosphoethanolamine. This is a key step in the synthesis of certain sphingolipids.

Incorporation of the Fatty Acid Chain: Tetracosanoic acid is one of the very-long-chain fatty acids that can be incorporated into ceramides by ceramide synthase enzymes. researchgate.net This incorporation of a VLCFA is critical for the specific functions of these sphingolipids, particularly in the nervous system. nih.gov

Therefore, the biological significance of the "compound" 2-aminoethanol;tetracosanoic acid is not as a single, covalently bonded molecule, but rather as two essential precursors that are brought together enzymatically to form complex lipids with profound physiological roles. nih.govcapes.gov.brgoogle.com Research into the metabolism of both 2-aminoethanol and tetracosanoic acid is crucial for understanding the formation and function of membranes and for investigating disorders associated with defects in lipid metabolism. caymanchem.comnih.gov The study of how dietary fats influence the levels of tetracosanoic acid in sphingomyelin further highlights the intricate connection between diet, lipid metabolism, and cellular health. nih.gov

Properties

CAS No. |

560060-89-1 |

|---|---|

Molecular Formula |

C26H55NO3 |

Molecular Weight |

429.7 g/mol |

IUPAC Name |

2-aminoethanol;tetracosanoic acid |

InChI |

InChI=1S/C24H48O2.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26;3-1-2-4/h2-23H2,1H3,(H,25,26);4H,1-3H2 |

InChI Key |

OUTDGOAVIJTVJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)O.C(CO)N |

Origin of Product |

United States |

Enzymology and Genetic Regulation of 2 Aminoethanol and Tetracosanoic Acid Metabolism

Enzyme Kinetics and Substrate Specificity in Phosphatidylethanolamine (B1630911) Biosynthesis Pathways

Phosphatidylethanolamine (PE) is a crucial phospholipid in cellular membranes, and its synthesis occurs through multiple pathways, primarily the CDP-ethanolamine pathway and the phosphatidylserine decarboxylase (PSD) pathway. nih.gov These pathways are localized in different subcellular compartments, highlighting the importance of distinct PE pools for specific cellular functions. nih.gov

The CDP-ethanolamine pathway, a major route for PE production in eukaryotes, takes place in the endoplasmic reticulum (ER). nih.govcreative-proteomics.com It begins with the phosphorylation of ethanolamine (B43304) by ethanolamine kinase. The rate-limiting step in this pathway is catalyzed by CTP:phosphoethanolamine cytidylyltransferase (PECT), which forms CDP-ethanolamine. nih.gov Finally, 1,2-diacylglycerol ethanolaminephosphotransferase transfers the phosphoethanolamine head group to diacylglycerol (DAG) to form PE. nih.gov

The PSD pathway provides an alternative route for PE synthesis and is essential for mammalian development. nih.gov Phosphatidylserine (PS), synthesized in the ER, is transported to the mitochondria. nih.gov In the inner mitochondrial membrane, phosphatidylserine decarboxylase catalyzes the decarboxylation of PS to form PE. nih.gov Studies have shown that the transport of PS to the inner mitochondrial membrane and its subsequent decarboxylation are mechanistically separate reactions. nih.gov

The substrate specificity of the enzymes in these pathways ensures the precise synthesis of PE. For instance, in the CDP-ethanolamine pathway, the enzymes exhibit specificity for their respective substrates, such as ethanolamine, ATP, CTP, and DAG. Similarly, phosphatidylserine decarboxylase specifically acts on phosphatidylserine. The regulation of these pathways is critical for maintaining cellular homeostasis, and an increase in PS synthesis via the enzyme PSS1 can lead to an increased flux through the mitochondrial PSD pathway, suggesting a coordinated regulation between the two major PE biosynthesis routes. nih.gov

Table 1: Key Enzymes in Phosphatidylethanolamine Biosynthesis

| Enzyme | Pathway | Subcellular Location | Function |

|---|---|---|---|

| Ethanolamine Kinase | CDP-ethanolamine | Cytosol/ER | Phosphorylates ethanolamine |

| CTP:phosphoethanolamine cytidylyltransferase (PECT) | CDP-ethanolamine | Cytosol/ER | Catalyzes the rate-limiting step |

| 1,2-diacylglycerol ethanolaminephosphotransferase | CDP-ethanolamine | Endoplasmic Reticulum | Forms PE from DAG and CDP-ethanolamine |

| Phosphatidylserine Decarboxylase (PSD) | PSD Pathway | Mitochondria (Inner Membrane) | Decarboxylates PS to form PE |

Molecular Characterization of Fatty Acid Elongases (ELOVLs)

The synthesis of very-long-chain fatty acids (VLCFAs), including tetracosanoic acid, is carried out by a family of enzymes known as fatty acid elongases (ELOVLs). creative-biostructure.com These enzymes are integral membrane proteins located in the endoplasmic reticulum and catalyze the initial, rate-limiting condensation step in the fatty acid elongation cycle. mdpi.comspringermedizin.de

Structural studies of human ELOVL7 have provided significant insights into the molecular basis of fatty acid elongation. creative-biostructure.comnih.gov The structure reveals that ELOVL7 consists of seven transmembrane helices that form an inverted barrel around a narrow, 35-Å long tunnel. creative-biostructure.comnih.govox.ac.uk This tunnel serves as the binding site for the acyl-CoA substrate. nih.gov The active site, containing a canonical HxxHH motif, is located deep within the membrane-embedded portion of the enzyme. nih.govnih.gov The catalytic mechanism proceeds through a ping-pong type reaction involving the formation of a stable acyl-imidazole intermediate with the second histidine of the HxxHH motif. nih.govbiorxiv.org

There are seven mammalian ELOVL enzymes (ELOVL1-7), each exhibiting distinct substrate specificities in terms of acyl chain length and degree of unsaturation. creative-biostructure.comfrontiersin.org This specificity allows for the synthesis of a wide variety of VLCFAs that are essential for various cellular functions. springermedizin.de

ELOVL1, ELOVL3, ELOVL6, and ELOVL7 are primarily involved in the elongation of saturated and monounsaturated fatty acids. frontiersin.orgmdpi.com ELOVL1 shows a preference for elongating C12-C16 fatty acids, while ELOVL6 has a high affinity for C16-acyl-CoA. springermedizin.demdpi.com ELOVL7 preferentially elongates C18-CoA substrates but can accept substrates up to C20 in length. nih.govbiorxiv.org

ELOVL2, ELOVL4, and ELOVL5 mainly catalyze the elongation of polyunsaturated fatty acids (PUFAs). frontiersin.orgnih.gov ELOVL4 is unique in its ability to synthesize very-long-chain saturated fatty acids (VLC-SFAs) and VLC-PUFAs with chain lengths of C28 and beyond. nih.gov

The specific expression patterns and substrate preferences of the ELOVL enzymes contribute to the diverse fatty acid profiles observed in different tissues and cell types. nih.gov

Table 2: Substrate Specificity of Mammalian ELOVL Enzymes

| Enzyme | Primary Substrates | Product Chain Lengths |

|---|---|---|

| ELOVL1 | Saturated and monounsaturated C12-C16 fatty acids | C18 and longer |

| ELOVL2 | Polyunsaturated fatty acids (e.g., DHA) | VLC-PUFAs |

| ELOVL3 | Saturated and monounsaturated C18-C22 fatty acids | C20-C24 |

| ELOVL4 | Saturated and polyunsaturated fatty acids | ≥C28 |

| ELOVL5 | Polyunsaturated fatty acids | C20-C22 |

| ELOVL6 | Saturated C16 fatty acids | C18 |

| ELOVL7 | Saturated and monounsaturated C18-C20 fatty acids | C20-C22 |

Enzymatic Regulation of N-Acylethanolamine Synthesis and Degradation

N-acylethanolamines (NAEs) are a class of bioactive lipid mediators synthesized from membrane phospholipids (B1166683). mdpi.com Their synthesis and degradation are tightly regulated by specific enzymes, ensuring precise control of their signaling functions. nih.gov

The initial step in NAE biosynthesis is the transfer of a fatty acyl chain from a phospholipid to the head group of phosphatidylethanolamine, forming N-acyl-phosphatidylethanolamine (NAPE). mdpi.com This reaction is catalyzed by N-acyltransferases. Two main types of N-acyltransferases have been identified:

Ca2+-dependent N-acyltransferase (Ca-NAT): This enzyme activity is dependent on the presence of calcium ions. nih.gov

Ca2+-independent N-acyltransferases: Members of the phospholipase A/acyltransferase (PLAAT) family function as Ca2+-independent N-acyltransferases. mdpi.comnih.gov

The expression and activity of these N-acyltransferases can be modulated by various factors, influencing the rate of NAPE synthesis. For example, siRNA-mediated silencing of PLAAT1 or PLAAT2 has been shown to decrease endogenous NAPE levels. mdpi.com

The final step in the primary NAE biosynthesis pathway is the hydrolysis of NAPE by N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), a zinc metallohydrolase, to produce NAE and phosphatidic acid. uniprot.orgnih.govuniprot.org The activity of NAPE-PLD is a critical regulatory point in NAE production. oup.com

NAPE-PLD activity is regulated by several factors:

Divalent Cations: The enzyme is activated by divalent cations. uniprot.org

Bile Acids: Bile acids and their conjugates can activate NAPE-PLD. The binding of deoxycholic acid, for instance, promotes the selective release of certain NAEs like anandamide. uniprot.org Conversely, lithocholic acid has an inhibitory effect. uniprot.org

The expression of NAPE-PLD is also subject to regulation. For example, its gene expression in cumulus cells is elevated in response to human menopausal gonadotropin. researchgate.net While NAPE-PLD is a key enzyme, alternative, NAPE-PLD-independent pathways for NAE formation also exist, providing further layers of regulation. nih.govwikipedia.org

Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Activity and Substrate Preferences

The degradation of fatty acid amides, a class of signaling lipids, is primarily managed by two key enzymes: Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA). While both are hydrolases, they exhibit distinct characteristics, including different subcellular locations, pH optima, and substrate preferences.

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme belonging to the amidase signature (AS) family. researchgate.net It functions as a primary regulator of the endocannabinoid system by hydrolyzing a range of fatty acid amides, most notably the endocannabinoid anandamide (N-arachidonoylethanolamine). nih.govplos.org FAAH displays a moderate preference for polyunsaturated long-chain fatty acid amides. unipr.itacs.org Studies have shown that FAAH's hydrolytic activity is more efficient for anandamide compared to saturated N-acylethanolamines (NAEs) like N-palmitoylethanolamide (PEA). plos.org The enzyme's active site features a catalytic triad (Ser-Ser-Lys) that enables it to function optimally at alkaline pH. acs.org The substrate selectivity of FAAH is influenced by key amino acid residues and the dynamic nature of its binding pockets, which can accommodate various lipid substrates. plos.org

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) is a lysosomal enzyme and a member of the N-terminal nucleophile (Ntn) hydrolase superfamily. tandfonline.comwikipedia.org In contrast to FAAH, NAAA shows a marked preference for saturated fatty acid ethanolamides, with N-palmitoylethanolamide (PEA) being its most efficiently hydrolyzed substrate. unipr.itacs.orgtandfonline.com Its activity is optimal in the acidic environment of lysosomes, around pH 4.5-5.0. wikipedia.org The substrate-binding site of NAAA consists of a narrow lipophilic pocket for the acyl tail and a solvent-exposed cavity for the ethanolamine head, an organization that accounts for its distinct substrate selectivity compared to FAAH. unipr.itacs.org While NAAA can hydrolyze other NAEs, the rates are significantly lower than for PEA. For instance, its reactivity towards N-oleoylethanolamine and anandamide is only about 20% and 8%, respectively, compared to PEA. tandfonline.com

The differing specificities of these two enzymes allow for fine-tuned regulation of various signaling lipids within different cellular compartments and conditions.

Table 1: Comparison of FAAH and NAAA Activity and Substrate Preferences

| Feature | Fatty Acid Amide Hydrolase (FAAH) | N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) |

|---|---|---|

| Enzyme Family | Amidase Signature (AS) researchgate.net | N-terminal Nucleophile (Ntn) Hydrolase tandfonline.comwikipedia.org |

| Subcellular Location | Integral membrane protein researchgate.net | Lysosomal tandfonline.comwikipedia.org |

| Optimal pH | Alkaline acs.org | Acidic (~4.5) wikipedia.org |

| Primary Endogenous Substrate | Anandamide (Arachidonoylethanolamide) plos.org | Palmitoylethanolamide (PEA) tandfonline.comnih.gov |

| Substrate Preference | Polyunsaturated acyl chains (e.g., arachidonoyl) plos.orgunipr.it | Saturated acyl chains (e.g., palmitoyl) unipr.itacs.org |

| Relative Hydrolysis Rate | Anandamide > Oleamide > Palmitoylethanolamide plos.org | Palmitoylethanolamide > Myristoylethanolamide > Oleoylethanolamine tandfonline.com |

Genetic Regulation of Lipid Metabolic Pathways

The metabolism of lipids, including ethanolamine and fatty acids, is tightly controlled at the genetic level through a variety of regulatory networks. These include transcriptional control of specific gene loci, the influence of common genetic variants, regulation of transporter genes, and overarching epigenetic modifications.

Transcriptional Control of Ethanolamine Utilization (eut) Loci in Bacteria

In many bacteria, the ability to use ethanolamine (EA) as a source of carbon and nitrogen is conferred by the ethanolamine utilization (eut) gene cluster. asm.org The expression of the eut operon is a highly regulated process, ensuring that the catabolic machinery is produced only when EA is available.

Transcriptional control is primarily mediated by the regulator EutR, which activates the expression of the entire eut operon in response to the simultaneous presence of two key signals: ethanolamine and adenosylcobalamin (AdoCbl, a form of vitamin B12). asm.orgscienceopen.com AdoCbl is a required cofactor for the central enzyme in the pathway, ethanolamine ammonia-lyase (EutBC). nih.gov

In addition to this primary transcriptional activation, the eut locus is also subject to sophisticated post-transcriptional control. In organisms like Enterococcus faecalis, this involves a two-component regulatory system (EutV/EutW) and AdoCbl-sensing riboswitches. nih.govresearchgate.net The EutW sensor kinase detects ethanolamine, leading to the phosphorylation of the EutV response regulator. nih.gov Phosphorylated EutV then binds to specific RNA sequences in the nascent eut transcripts, preventing premature transcription termination. nih.govasm.org Furthermore, an AdoCbl-binding riboswitch located within the locus can also control transcription termination, adding another layer of regulation that directly senses the essential cofactor. asm.orgnih.gov

Genetic Variants (Single Nucleotide Polymorphisms, SNPs) in Fatty Acid Desaturase (FADS) and Elongase (ELOVL) Gene Clusters and their Impact on Lipid Composition

The synthesis of long-chain polyunsaturated fatty acids (LC-PUFAs), such as arachidonic acid (AA) and docosahexaenoic acid (DHA), from their shorter-chain precursors is dependent on the activity of fatty acid desaturase (FADS) and elongase (ELOVL) enzymes. nih.gov Genetic variants, particularly single nucleotide polymorphisms (SNPs), within the FADS gene cluster (containing FADS1, FADS2, and FADS3) and ELOVL gene family are significant determinants of an individual's lipid profile. nih.gov

SNPs in the FADS cluster are strongly associated with circulating levels of PUFAs. For example, minor alleles of certain FADS1 SNPs, such as rs174537, are linked with lower enzymatic efficiency, resulting in lower levels of AA and eicosapentaenoic acid (EPA) and higher levels of their precursors. researchgate.net These genetic variations can influence the composition of fatty acids in blood plasma, cell membranes, and even colostrum. nih.govmdpi.com Similarly, polymorphisms in ELOVL2 have been associated with variations in the levels of specific PUFAs. researchgate.netmdpi.com The high frequency of certain FADS alleles in different ancestral populations suggests that these variants have been subject to positive selection, potentially due to historical differences in diet. nih.gov

Table 2: Selected SNPs in FADS and ELOVL Genes and Their Effect on PUFA Levels

| Gene | SNP | Allele Effect | Associated Lipid Change |

|---|---|---|---|

| FADS1 | rs174537 | Minor allele (T) | Lower levels of Arachidonic Acid (AA) and Eicosapentaenoic Acid (EPA) researchgate.net |

| FADS cluster | rs174602 | Minor allele (G) | Lower levels of Docosahexaenoic Acid (DHA) nih.gov |

| FADS cluster | rs174448 | Minor allele carriers | Decreased proportions of 20:4n-6 (AA) mdpi.com |

| ELOVL2 | rs953413 | Minor allele (A) | Higher levels of Eicosapentaenoic Acid (EPA) nih.gov |

Regulation of Peroxisomal VLCFA Metabolism Genes (e.g., ABCD1)

Peroxisomes play a critical role in the metabolism of very-long-chain fatty acids (VLCFAs), such as tetracosanoic acid (C24:0), through β-oxidation. A key protein in this process is the ATP-binding cassette (ABC) transporter ABCD1, which is responsible for importing VLCFAs (as CoA esters) into the peroxisome for their degradation. mdpi.comnih.gov Mutations in the ABCD1 gene cause X-linked adrenoleukodystrophy (X-ALD), a disorder characterized by the toxic accumulation of VLCFAs in tissues. plos.org

The expression and function of ABCD1 are subject to regulation. For instance, liver-X-receptor (LXR) activation has been shown to upregulate ABCD1, thereby increasing the clearance of VLCFAs. researchgate.net This suggests a link between cholesterol homeostasis and VLCFA metabolism, as LXRs are key regulators of cholesterol transport. Indeed, ABCD1 deficiency has been shown to alter cholesterol metabolism, leading to increased levels of cholesterol esters. mdpi.com In addition to transcriptional regulation by nuclear receptors, the ABCD1 gene can also be targeted by microRNAs, adding another layer of post-transcriptional control. researchgate.net The proper regulation of ABCD1 is therefore essential for maintaining VLCFA homeostasis and preventing the cellular pathology associated with their accumulation. plos.orgresearchgate.net

Epigenetic Modulation of Fatty Acid Metabolism Enzymes

Epigenetic mechanisms, including DNA methylation and histone modifications, are heritable changes that regulate gene expression without altering the underlying DNA sequence. nih.gov These mechanisms are increasingly recognized as crucial regulators of the genes involved in fatty acid metabolism. ahajournals.org

Dietary factors, particularly fatty acids themselves, can induce epigenetic changes. For example, consumption of n-3 PUFAs has been shown to alter the DNA methylation patterns of genes involved in lipid metabolism and inflammation. nih.gov A high-fat diet can lead to widespread changes in chromatin structure and gene expression in the liver, a central organ for fatty acid metabolism. ahajournals.org

Specific genes encoding metabolic enzymes are known to be under epigenetic control. For instance, the methylation level of the FADS2 promoter has been shown to negatively correlate with its gene expression. nih.gov Moreover, key enzymes in fatty acid synthesis, such as Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN), can be regulated by epigenetic modifications. nih.govmdpi.com Metabolites derived from fatty acid and glucose metabolism, such as acetyl-CoA, serve as essential substrates for histone acetyltransferases (HATs), directly linking the metabolic state of a cell to the epigenetic regulation of its genome. ahajournals.org This interplay creates a feedback loop where diet and metabolic status can persistently alter the expression of metabolic genes, with long-term consequences for health. nih.govahajournals.org

Advanced Research Methodologies for 2 Aminoethanol and Tetracosanoic Acid

Mass Spectrometry-Based Lipidomics for Qualitative and Quantitative Analysis

Mass spectrometry (MS) coupled with chromatographic separation is a cornerstone for the analysis of 2-Aminoethanol and tetracosanoic acid. This powerful combination allows for the sensitive and specific detection and quantification of these molecules. nih.govnih.govresearchgate.netresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. creative-proteomics.comthermofisher.com For both 2-Aminoethanol and tetracosanoic acid, derivatization is often a necessary step to increase their volatility and thermal stability for GC analysis.

2-Aminoethanol: The analysis of ethanolamines, including 2-Aminoethanol, in various samples can be performed using GC-MS. While some methods aim for direct analysis without derivatization to improve efficiency, derivatization is a common strategy to enhance chromatographic properties. google.combre.com

Tetracosanoic Acid: As a long-chain fatty acid, tetracosanoic acid requires conversion to a more volatile form, typically a fatty acid methyl ester (FAME), for GC-MS analysis. ekb.egnih.gov This is a well-established method for the qualitative and quantitative analysis of fatty acids in complex mixtures. The electron ionization (EI) mass spectra of the methyl ester of tetracosanoic acid show characteristic fragmentation patterns that allow for its unambiguous identification. ekb.egresearchgate.net For instance, the molecular ion peak for tetracosanoic acid methyl ester is observed at m/z 382. ekb.eg

Interactive Data Table 1: GC-MS Parameters for Tetracosanoic Acid Methyl Ester Analysis

| Parameter | Value | Reference |

| Column | RTX®-5MS | nih.gov |

| Derivatization | Methylation | ekb.eg |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

| Molecular Ion (M+) | m/z 382 | ekb.eg |

| Key Fragment Ions | m/z 74, 87, 143 | ekb.eg |

Liquid chromatography-mass spectrometry (LC-MS) and its advanced variants are indispensable for the analysis of a wide range of lipids, including those that are not amenable to GC-MS. thermofisher.comnih.govwaters.com

2-Aminoethanol: LC-MS/MS is a sensitive and selective method for the quantification of 2-Aminoethanol in various matrices, such as cosmetic products and wastewater. chromatographyonline.comnih.gov Hydrophilic interaction liquid chromatography (HILIC) is often employed for the separation of polar compounds like ethanolamines. nih.gov The use of tandem mass spectrometry (MS/MS) allows for specific detection by monitoring the transition from a precursor ion to a product ion. For 2-Aminoethanol, this transition is typically m/z 62 → 44. chromatographyonline.com

Tetracosanoic Acid and Lipid Profiling: Ultra-high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UHPLC-ESI-MS/MS) is a powerful tool for comprehensive lipid profiling. nih.gov This technique allows for the separation and identification of numerous lipid species, including very-long-chain fatty acids like tetracosanoic acid, within complex biological extracts. nih.gov

Supercritical fluid chromatography (SFC) coupled with mass spectrometry has emerged as a high-throughput technique for lipid analysis. researchgate.netnih.govspringernature.com UHPSFC-MS can separate a wide range of lipid classes, from nonpolar to polar, in a single run, making it highly suitable for lipidomics studies. researchgate.netnih.govupce.cz

Interactive Data Table 2: LC-MS/MS Parameters for 2-Aminoethanol Analysis

| Parameter | Value | Reference |

| Chromatography | HILIC | nih.gov |

| Ionization Mode | ESI Positive | chromatographyonline.com |

| Precursor Ion (m/z) | 61.1 or 62 | chromatographyonline.comnih.gov |

| Product Ion (m/z) | 44.0 or 30 | chromatographyonline.comnih.gov |

Metabolic flux analysis (MFA) utilizes stable isotope-labeled compounds to trace the flow of atoms through metabolic pathways. nih.govnih.govmedchemexpress.comsemanticscholar.orgresearchgate.net This technique provides quantitative information on the rates of metabolic reactions.

By introducing substrates labeled with stable isotopes (e.g., ¹³C or ¹⁵N) into a biological system, the resulting labeling patterns in downstream metabolites, including those derived from 2-Aminoethanol and tetracosanoic acid, can be measured by mass spectrometry. This data is then used to infer the fluxes through the interconnected metabolic network. MFA is a powerful tool for understanding how metabolic pathways are regulated under different physiological or pathological conditions. nih.govnih.govresearchgate.net

Derivatization is a chemical modification process used to improve the analytical properties of compounds for chromatography and mass spectrometry. gcms.cz

For 2-Aminoethanol and other amino compounds: Derivatization of the amine and hydroxyl groups can enhance their volatility for GC-MS analysis and improve their ionization efficiency and chromatographic retention in LC-MS. Acylation with reagents like pentafluoropropionic anhydride (PFPA) is a common strategy. researchgate.netresearchgate.netmdpi.com

For Tetracosanoic Acid and other carboxylic acids:

Trifluoroacetylation: While more commonly used for compounds with hydroxyl or amine groups, fluorinated derivatizing agents can be used to enhance the detectability of various compounds in GC-MS.

3-Nitrophenylhydrazine (3-NPH): This reagent is used to derivatize compounds containing carboxyl or carbonyl groups for LC-MS/MS analysis. nih.govrsc.orgslu.senih.gov This derivatization significantly improves the detection sensitivity and chromatographic separation of a wide range of metabolites, including fatty acids. nih.govnih.gov

Advanced Spectroscopic Techniques for Structural and Interaction Studies

Beyond mass spectrometry, advanced spectroscopic techniques provide invaluable information on the structure, conformation, and interactions of 2-Aminoethanol and tetracosanoic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. auremn.org.brnih.gov

2-Aminoethanol: ¹H NMR spectroscopy can be used to study the conformational properties of 2-Aminoethanol and its interactions with other molecules, such as metal ions. researchgate.net Changes in the chemical shifts of the protons in 2-Aminoethanol upon binding to another species can provide information about the binding affinity and the conformation of the complex. researchgate.net

Tetracosanoic Acid: Both ¹H and ¹³C NMR spectroscopy are used for the structural elucidation of tetracosanoic acid and its derivatives. researchgate.netspectrabase.comspectrabase.com The chemical shifts and coupling constants observed in the NMR spectra provide detailed information about the carbon skeleton and the chemical environment of each atom in the molecule. nih.govresearchgate.net

Interactive Data Table 3: Representative ¹³C NMR Chemical Shifts for Tetracosanoic Acid

| Carbon Atom | Chemical Shift (ppm) in CDCl₃ | Reference |

| C1 (Carboxyl) | ~179.7 | nih.gov |

| C2 | ~34.0 | nih.gov |

| C3 | ~24.7 | nih.gov |

| Bulk CH₂ | ~29.7 | nih.gov |

| Terminal CH₃ | ~14.1 | nih.gov |

Vibrational Spectroscopy (Raman, Near-Infrared, Mid-Infrared) for Molecular Interactions

Vibrational spectroscopy is a powerful non-destructive technique for probing the molecular structure and intermolecular interactions of lipids and their components. By analyzing the vibrations of chemical bonds, researchers can gain detailed information about conformational order, chain packing, and headgroup interactions in systems containing 2-aminoethanol and tetracosanoic acid.

Mid-Infrared (FTIR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy, particularly in Attenuated Total Reflection (ATR) mode, is highly sensitive to the vibrational modes of functional groups. For N-tetracosanoyl-ethanolamine, the amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands are of particular interest for studying hydrogen bonding interactions. The C-H stretching modes (around 2800-3000 cm⁻¹) of the tetracosanoic acid chain provide information on the conformational order (gauche/trans conformer ratio) and packing of the lipid tails. Changes in the O-H and N-H stretching regions can elucidate the extent of hydrogen bonding involving the ethanolamine (B43304) headgroup.

Raman Spectroscopy: Raman spectroscopy offers complementary information to FTIR, with weak scattering from water making it exceptionally useful for studying aqueous lipid systems. The C-C skeletal stretching modes (1000-1150 cm⁻¹) and C-H deformation modes (~1440 cm⁻¹) in the Raman spectrum are highly sensitive to the lateral packing and conformational order of the acyl chains of tetracosanoic acid. The intensity ratio of specific C-H stretching bands can be used to quantify chain order. The ethanolamine group can also be identified by characteristic bands, allowing for the study of headgroup interactions and hydration.

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy investigates overtones and combination bands of fundamental vibrations. While the spectra are more complex, NIR is effective for the rapid and non-destructive analysis of fatty acids and their derivatives. Specific spectral regions are associated with C-H, O-H, and N-H bonds. For instance, the first overtone region (1450-1900 nm) is dominated by these vibrations and can be used to identify fats and proteins, while the C-H combination stretching region (2200–2500 nm) is sensitive to fatty acid composition. This technique is particularly useful for quantitative analysis of fatty acid content and composition in various matrices.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Information Gained |

|---|---|---|---|---|

| -CH₂- (Acyl Chain) | Asymmetric/Symmetric Stretch | ~2920 / ~2852 | FTIR, Raman | Acyl chain conformational order and packing |

| -C=O (Amide I) | Carbonyl Stretch | ~1650 | FTIR | Hydrogen bonding at the headgroup interface |

| -N-H (Amide II) | N-H Bending | ~1550 | FTIR | Hydrogen bonding and conformation of the amide linkage |

| -C-C- | Skeletal Stretch | ~1060-1130 | Raman | Trans/gauche isomerization and chain order |

| -O-H / -N-H | Stretching | ~3300-3500 | FTIR | Headgroup hydration and intermolecular hydrogen bonding |

| PO₂⁻ | Asymmetric Stretch | ~1220-1240 | FTIR | Hydration state and interactions of the phosphate group in PE |

Computational Chemistry and Molecular Modeling

Computational techniques provide molecular-level insights that are often inaccessible through experimental methods alone. These approaches allow for the simulation and analysis of the dynamic behavior of lipids and their interactions with other molecules.

Theoretical models are essential for understanding the physicochemical principles that govern the behavior of very-long-chain fatty acids (VLCFAs) like tetracosanoic acid within a membrane environment. Studies on VLC-PUFAs have shown that their long carbon chains impart unique properties, such as inducing repulsive forces between neighboring lipids and significantly altering membrane packing and compression moduli. bohrium.comnsf.gov These findings provide a theoretical framework for predicting how the C24 acyl chain of tetracosanoic acid would influence the mean molecular area and create local disruptions in a phospholipid bilayer.

When modeling lipid-protein interactions, the focus is on understanding how the acyl chain of tetracosanoic acid interacts with hydrophobic pockets of membrane or lipid-binding proteins. nih.gov Theoretical approaches can be used to calculate the binding affinities and determine the physicochemical factors, such as van der Waals forces and hydrophobic effects, that stabilize these interactions. These models are crucial for interpreting experimental data from techniques like calorimetry and surface plasmon resonance. nih.gov

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. For membranes incorporating phosphatidylethanolamine (B1630911) with a tetracosanoic acid chain (VLCFA-PE), MD simulations can reveal detailed information about membrane structure and dynamics at an atomistic level.

Simulations have shown that the introduction of C24 fatty acids into a lipid bilayer can significantly disrupt membrane integrity. nih.gov The very long acyl chain penetrates deeply into the opposing leaflet of the bilayer, altering local lipid packing and increasing membrane permeability. MD simulations allow researchers to visualize this process and quantify changes in key membrane properties, such as bilayer thickness, area per lipid, and acyl chain order parameters.

| Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Force Field | CHARMM36, AMBER-Lipid | Defines the potential energy function for all atoms in the system. |

| System Size | 128-256 lipids, ~20,000 water molecules | Ensures sufficient size to avoid finite-size artifacts and observe collective phenomena. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant Number of particles, Pressure, and Temperature, mimicking experimental conditions. |

| Temperature | 310 K (37 °C) | Simulates physiological temperature. |

| Pressure | 1 bar | Simulates atmospheric pressure with semi-isotropic coupling. |

| Simulation Time | 100 ns - 1 µs | Allows for sufficient sampling of lipid dynamics and membrane properties to reach equilibrium. |

| Time Step | 2 fs | The interval for integrating the equations of motion. |

Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide a means to investigate electronic structure and can be applied to elucidate reaction mechanisms and determine the relative stability of different molecular conformations.

For the formation of N-tetracosanoyl-ethanolamine from 2-aminoethanol and tetracosanoic acid, a direct uncatalyzed reaction has a high activation energy. The reaction typically proceeds by first activating the carboxylic acid, for example, by converting it to an acyl chloride using a reagent like thionyl chloride. stackexchange.com Quantum chemical calculations can model this entire reaction pathway. Researchers can compute the transition state structures and activation energy barriers for each step: the formation of the acyl chloride and the subsequent nucleophilic attack by the amine group of 2-aminoethanol. This provides a detailed, energetic profile of the reaction mechanism.

Furthermore, these calculations can be used to explore the conformational landscape of the resulting amide. By rotating the rotatable bonds in the molecule, a potential energy surface can be generated. This allows for the identification of the most stable geometric isomers (conformers) and the quantification of the energy differences between them, providing insight into the molecule's preferred shapes in different environments.

Synthetic Strategies for Derivatization of 2-Aminoethanol and Tetracosanoic Acid for Research Applications

Chemical derivatization of 2-aminoethanol and tetracosanoic acid is essential for creating molecular tools to study their biological roles and interactions. These strategies involve attaching specific functional groups, such as fluorescent tags, isotopic labels, or reactive handles for bioconjugation.

Derivatization of Tetracosanoic Acid: The carboxylic acid group of tetracosanoic acid is a primary target for derivatization.

Fluorescent Labeling: To visualize its transport and localization within cells or membranes, tetracosanoic acid can be esterified with fluorescent alcohols or amidated with fluorescent amines. Common fluorophores used for this purpose include nitrobenzoxadiazole (NBD) and pyrene. thermofisher.comnih.gov These fluorescent analogs allow for tracking by fluorescence microscopy and other spectroscopic techniques.

Isotopic Labeling: Stable isotopes, such as deuterium (²H) or carbon-13 (¹³C), can be incorporated into the acyl chain of tetracosanoic acid. nih.govmdpi.comnih.gov These labeled fatty acids are chemically identical to their natural counterparts but can be distinguished by mass spectrometry. This makes them invaluable tracers for metabolic studies to follow the pathways of VLCFA incorporation, elongation, and degradation in vivo.

Derivatization of 2-Aminoethanol: The primary amine of 2-aminoethanol serves as a versatile handle for a wide range of bioconjugation reactions. researchgate.netlibretexts.org

Acylation and Amidation: The amine group can be acylated to attach various molecules, as seen in its reaction with tetracosanoic acid to form an amide bond. This same reactivity allows it to be conjugated to proteins, surfaces, or other small molecules.

Functional Handles: When incorporated into a phosphatidylethanolamine lipid, the free amine provides a unique reactive site on the surface of a lipid bilayer. This "handle" can be used to attach biotin for affinity purification, maleimide groups for reaction with thiols, or other linkers for creating functionalized liposomes or supported lipid bilayers. acs.org

| Target Molecule | Reagent/Strategy | Functional Group Added | Research Application |

|---|---|---|---|

| Tetracosanoic Acid | NBD-amine + coupling agent (e.g., DCC) | NBD fluorescent tag | Fluorescence microscopy, lipid trafficking studies. nih.gov |

| Tetracosanoic Acid | Synthesis with ¹³C-labeled precursors | ¹³C isotopic label | Metabolic flux analysis via mass spectrometry. mdpi.com |

| 2-Aminoethanol (in PE) | Biotin-NHS ester | Biotin | Affinity pulldown assays, surface immobilization. acs.org |

| 2-Aminoethanol (in PE) | N-(ε-Maleimidocaproyl) (EMC) reagent | Maleimide group | Covalent conjugation to cysteine residues in proteins. acs.org |

| Tetracosanoic Acid | Thionyl chloride (SOCl₂) followed by amine | Amide linkage | Synthesis of fatty acid amides for biological testing. stackexchange.com |

Future Directions and Emerging Research Avenues

Elucidation of Novel Metabolic Enzymes and Pathways Governing 2-Aminoethanol and Tetracosanoic Acid Interactions

The biosynthesis and degradation of N-acylethanolamines (NAEs), including the conjugate of 2-aminoethanol and tetracosanoic acid (N-tetracosanoylethanolamine), are controlled by specific enzymatic pathways. While core enzymes have been identified, future research is focused on discovering novel enzymes and regulatory pathways that fine-tune the levels of these lipid mediators.

The primary biosynthetic route involves the transfer of a fatty acyl chain from a donor phospholipid, such as phosphatidylcholine, to the amino group of phosphatidylethanolamine (B1630911), forming N-acyl-phosphatidylethanolamine (NAPE). This NAPE intermediate is then cleaved by a specific phospholipase, NAPE-hydrolyzing phospholipase D (NAPE-PLD), to release the NAE. The degradation of NAEs is primarily carried out by the enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes the amide bond to release the free fatty acid and 2-aminoethanol.

Emerging research aims to identify alternative pathways and enzymes that may be cell-type or condition-specific. Understanding these novel metabolic hubs is crucial for explaining the precise regulation of N-tetracosanoylethanolamine levels in different tissues and disease states.

Table 1: Key Enzymes in the Metabolism of N-Acylethanolamines

| Enzyme | Abbreviation | Metabolic Role |

| N-acyl-phosphatidylethanolamine-hydrolyzing Phospholipase D | NAPE-PLD | Catalyzes the final step in NAE biosynthesis, cleaving NAPE to produce NAEs. |

| Fatty Acid Amide Hydrolase | FAAH | The primary enzyme responsible for the degradation of NAEs into a free fatty acid and ethanolamine (B43304). |

| N-acyltransferase | NAT | Involved in the initial step of NAE synthesis, transferring a fatty acyl group to phosphatidylethanolamine. |

In-depth Study of Specific 2-Aminoethanol;Tetracosanoic Acid Conjugates and their Biological Activities

The specific conjugate formed from 2-aminoethanol and tetracosanoic acid is N-tetracosanoylethanolamine. While the broader class of NAEs is known to be involved in diverse biological processes, the specific functions of this very-long-chain NAE are still under investigation. The unique properties conferred by the 24-carbon chain of tetracosanoic acid suggest specialized roles.

Research into hybrid molecules formed by conjugating bioactive compounds with amino acids or their derivatives has shown that such modifications can enhance biological activity and facilitate passage across cell membranes. nih.govmdpi.com The structure-activity relationship of these conjugates often reveals that specific features, such as the length of an acyl chain or the presence of certain functional groups, are critical for their function. nih.govmdpi.com For instance, studies on other conjugates have demonstrated that activity can be inversely proportional to the length of an amino acid chain or significantly enhanced by the presence of specific moieties like a hydroxyl group. nih.gov

Future studies will focus on synthesizing pure N-tetracosanoylethanolamine and testing its activity in various biological assays to determine its role in inflammation, cell signaling, and membrane dynamics. Given that tetracosanoic acid accumulation is a hallmark of certain genetic disorders, understanding the biological activity of its ethanolamine conjugate is of significant interest.

Advanced Genetic and Epigenetic Regulatory Mechanisms of Lipid Metabolism

The availability of tetracosanoic acid, a necessary precursor for forming its conjugate with 2-aminoethanol, is tightly controlled by a complex network of genetic and epigenetic mechanisms. nih.gov Metabolism and epigenetics are deeply intertwined; metabolites can influence epigenetic modifications, and epigenetics, in turn, regulates the expression of metabolic genes. nih.govnih.gov

Genetic Regulation: The expression of genes involved in fatty acid synthesis, elongation, and oxidation determines the cellular pool of tetracosanoic acid. Key transcription factors, such as Sterol Regulatory Element-Binding Proteins (SREBPs) and Peroxisome Proliferator-Activated Receptors (PPARs), are master regulators of lipid homeostasis. For example, studies in nonalcoholic fatty liver disease (NAFLD) show that the expression of genes for fatty acid synthesis (like ACC1 and FAS) and oxidation (like ACOX and CYP4A11) is significantly altered. nih.gov

Epigenetic Regulation: Epigenetics adds another layer of control, modifying gene expression without changing the DNA sequence itself. nih.gov Histone modifications are a key epigenetic mechanism. For instance, the loss of function of histone methyltransferases can lead to an accumulation of specific lipids, such as monounsaturated fatty acids, by upregulating the expression of synthetic enzymes like FAT7. nih.gov This suggests that epigenetic "writers" and "erasers" can dynamically control the production of specific fatty acids like tetracosanoic acid, thereby influencing the synthesis of its downstream conjugates. Future research will utilize advanced sequencing and bioinformatics to create comprehensive maps of these regulatory networks. nih.gov

Table 2: Selected Genetic and Epigenetic Regulators of Lipid Metabolism

| Regulator Type | Name/Class | Function in Lipid Metabolism |

| Genetic | SREBP-1c | Transcription factor that activates genes involved in de novo fatty acid synthesis. nih.gov |

| Genetic | PPARα | Transcription factor that upregulates genes for fatty acid oxidation, particularly in peroxisomes. nih.gov |

| Genetic | PEX genes | A family of genes essential for the biogenesis of peroxisomes, the primary site of very-long-chain fatty acid oxidation. nih.gov |

| Epigenetic | Histone Methylation | Modifications to histone tails (e.g., H4K3me3) can mark chromatin for active transcription of lipid metabolism genes. nih.gov |

| Epigenetic | DNA Methylation | Can silence the expression of key metabolic genes, providing long-term control over lipid pathways. nih.gov |

Integration of Multi-Omics Data for Systems-Level Understanding of Lipid Networks

To fully comprehend the role of the 2-aminoethanol;tetracosanoic acid conjugate, researchers are moving beyond single-data-point analyses and embracing a systems-biology approach. This involves the integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and lipidomics—to build a holistic model of the underlying biological system. nih.govdaltonbioanalytics.com

This integrative approach can reveal how genetic variations impact gene expression, protein function, and, ultimately, the lipid profile of a cell or organism. nih.gov For example, a genome-wide association study (GWAS) might identify a genetic variant associated with a metabolic disorder. Transcriptomics and proteomics can then determine if this variant leads to altered expression of enzymes involved in tetracosanoic acid metabolism. Finally, lipidomics can directly measure the resulting changes in the levels of N-tetracosanoylethanolamine and related lipids. nih.gov

Genome-scale metabolic networks (GSMNs) are computational models that use omics data to predict metabolic pathway activity, providing a powerful framework for interpreting these complex datasets. nih.gov Such approaches are already being used to study metabolic dysregulation in complex diseases like Alzheimer's, where lipid metabolism is known to be significantly altered. nih.govnih.gov Applying these multi-omics strategies will be essential for placing the 2-aminoethanol;tetracosanoic acid conjugate within its broader biological context and identifying its role in complex lipid interaction networks. daltonbioanalytics.com

Development of Advanced Bio-Analytical Tools for Spatiotemporal Lipid Dynamics

A major challenge in lipid research is studying these molecules in their native environment with high spatial and temporal resolution. nih.gov Traditional methods often require lipid extraction, which destroys information about their precise location within a cell or tissue. pnas.org To overcome this, a new suite of advanced bio-analytical tools is being developed and refined.

Mass Spectrometry Imaging (MSI) allows for the label-free visualization of lipids directly in thin tissue slices, mapping the distribution of molecules like N-tetracosanoylethanolamine across different anatomical structures. nih.govmdpi.com This is crucial for understanding how lipid profiles vary between healthy and diseased tissues.

Raman Spectroscopy-based imaging , including Stimulated Raman Scattering (SRS) microscopy, offers a non-invasive way to visualize lipids in living cells without the need for labels or dyes. rsc.org This technique detects the intrinsic vibrations of chemical bonds, allowing for real-time tracking of lipid droplets and metabolic events at the single-cell level. pnas.orgrsc.org

Advanced Mass Spectrometry (MS) techniques, such as shotgun lipidomics and liquid chromatography-tandem mass spectrometry (LC-MS/MS), provide high-throughput capabilities for identifying and quantifying thousands of lipid species from a single sample with high sensitivity and accuracy. daltonbioanalytics.comnih.govnih.gov These methods are essential for discovery-focused analyses to uncover novel lipid biomarkers and detect subtle shifts in metabolic pathways. daltonbioanalytics.com

The integration of these cutting-edge tools will provide an unprecedented view of the dynamic life of the 2-aminoethanol;tetracosanoic acid conjugate, from its synthesis and transport to its ultimate biological function within the complex architecture of the cell. acs.org

Table 3: Comparison of Advanced Bio-Analytical Tools for Lipid Analysis

| Technique | Principle | Key Advantage | Application to Lipid Dynamics |

| Mass Spectrometry Imaging (MSI) | Measures the mass-to-charge ratio of molecules desorbed directly from a tissue surface. nih.govmdpi.com | Provides spatial distribution of lipids without labels. | Maps the location of specific conjugates within different regions of a tissue or organ. nih.gov |

| Stimulated Raman Scattering (SRS) Microscopy | Uses two laser pulses to amplify a specific vibrational signal from molecules like lipids. rsc.org | Label-free, real-time imaging of lipids in living cells with high chemical specificity. acs.org | Monitors the formation and movement of lipid droplets and metabolic changes in real-time. pnas.org |

| LC-MS/MS | Separates complex lipid mixtures using liquid chromatography before high-resolution mass analysis. daltonbioanalytics.comnih.gov | High sensitivity and specificity for quantification of individual lipid species. | Precisely measures the concentration of N-tetracosanoylethanolamine in biological samples. nih.gov |

| Shotgun Lipidomics | Direct infusion of a total lipid extract into a mass spectrometer for rapid, high-throughput analysis. nih.gov | Fast and comprehensive profiling of the entire lipidome. | Provides a global snapshot of the lipid network to see how it changes in response to stimuli. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 2-aminoethanol-tetracosanoic acid complexes?

- Synthesis : While direct synthesis protocols for the 2-aminoethanol-tetracosanoic acid complex are not explicitly detailed in the evidence, analogous methods for similar compounds (e.g., octanoic acid-2-aminoethanol salts) suggest acid-base neutralization. For instance, monoethanolamine salts of fatty acids like caprylic acid are formed via stoichiometric reactions between the carboxylic acid and amino alcohol .

- Characterization : Key parameters include melting point (tetracosanoic acid: 84–86°C ), solubility in polar/nonpolar solvents, and spectroscopic validation (FTIR for amine-carboxylate interactions). TLC (using solvent systems like butanol:acetic acid:water 12:3:5) can monitor reaction progress .

Q. How can researchers quantify tetracosanoic acid in biological matrices like fermented milk?

- Analytical Workflow : Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is standard for fatty acid analysis. For example, tetracosanoic acid levels in fermented milk were measured using GC, revealing significant variations (6.04–15.6 g/100g) under stress conditions .

- Sample Prep : Lipid extraction via Folch method, followed by methylation to fatty acid methyl esters (FAMEs) for GC compatibility.

Q. What experimental precautions are critical when handling 2-aminoethanol in acidic conditions?

- Reactivity : 2-aminoethanol reacts exothermically with strong acids (e.g., HCl, HNO₃), generating heat and pressure in closed systems. Use controlled addition rates and vented containers .

- Storage : Store under inert atmosphere (N₂/Ar) to prevent oxidation; hygroscopicity necessitates desiccants .

Advanced Research Questions

Q. How can isotopic labeling resolve metabolic pathways of tetracosanoic acid in microbial systems?

- Isotopic Variants : Deuterated forms like tetracosanoic-d₄₇ acid (CAS RN-specific) enable tracking via mass spectrometry. These isotopes are commercially available (e.g., 98 atom% D purity) and used in tracer studies to monitor β-oxidation or lipid remodeling .

- Application : In Lactobacillus studies, isotopic labeling clarified stress-induced increases in tetracosanoic acid synthesis during fermentation .

Q. How do researchers address contradictions in tetracosanoic acid quantification across analytical platforms?

- Method Validation : Cross-validate GC-MS with LC-MS/MS to rule out matrix interference. For example, discrepancies in milk fermentation studies were resolved by standardizing lipid extraction protocols and internal standards (e.g., C17:0 as a surrogate) .

- Data Normalization : Use relative response factors for detectors (FID vs. MS) to harmonize quantitation.

Q. What strategies optimize the stability of 2-aminoethanol-tetracosanoic acid complexes in aqueous environments?

- pH Control : Maintain pH > 8 to prevent protonation of the amine group, which destabilizes the carboxylate salt. Buffers like Tris-EDTA (pH 8.5) are effective .

- Surfactant Use : Micellar encapsulation (e.g., with PEG derivatives) enhances solubility and reduces hydrolysis .

Methodological Recommendations

- Synthesis Optimization : Use molar ratios (1:1) of 2-aminoethanol to tetracosanoic acid, refluxed in anhydrous ethanol, followed by lyophilization .

- Advanced Analytics : Combine NMR (¹H/¹³C) for structural elucidation and MALDI-TOF for molecular weight confirmation .

- Biological Studies : For microbial lipid profiling, pair isotopic labeling with RNA-seq to correlate tetracosanoic acid levels with stress-response genes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.